

# The Triacylglycerol 1,3-Diarachidonoyl-2-oleoyl glycerol: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,3-Diarachidonoyl-2-oleoyl glycerol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, physicochemical properties, synthesis, and potential biological significance of the triacylglycerol **1,3-Diarachidonoyl-2-oleoyl glycerol**. This document is intended to serve as a valuable resource for professionals in lipid research and drug development.

## Core Structure and Properties

**1,3-Diarachidonoyl-2-oleoyl glycerol** is a structured triacylglycerol (TAG) molecule. It consists of a glycerol backbone esterified with two arachidonic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.<sup>[1]</sup> Arachidonic acid is a polyunsaturated omega-6 fatty acid (20:4), and oleic acid is a monounsaturated omega-9 fatty acid (18:1). The specific positioning of these fatty acids on the glycerol backbone defines its chemical properties and potential biological activity.

## Physicochemical Data

A summary of the known quantitative data for **1,3-Diarachidonoyl-2-oleoyl glycerol** is presented in Table 1. It is important to note that while some specific experimental values for this particular TAG are limited, the general properties of triacylglycerols provide a basis for its expected behavior.

Property	Value	Source
Molecular Formula	C61H100O6	[1]
Molecular Weight	929.4 g/mol	[1]
Physical Form	An oil	[1]
Solubility	- DMF: 10 mg/ml - Ethanol: 10 mg/ml - Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years	[1]
Synonyms	1,3-Diarachidonin-2-Olein; TG(20:4/18:1/20:4)	[1]

Note: Specific values for melting point, boiling point, and density for **1,3-Diarachidonoyl-2-oleoyl glycerol** are not readily available in the cited literature. The melting point of triacylglycerols is generally influenced by the chain length and degree of unsaturation of the constituent fatty acids.

## Structural Representation

The chemical structure of **1,3-Diarachidonoyl-2-oleoyl glycerol** is depicted in the following diagram:

Structure of **1,3-Diarachidonoyl-2-oleoyl glycerol**.

## Experimental Protocols: Synthesis and Purification

The synthesis of structured triacylglycerols such as **1,3-Diarachidonoyl-2-oleoyl glycerol** is most effectively achieved through enzymatic methods, which offer high specificity and minimize the formation of byproducts. The following protocols are based on established methodologies for similar structured lipids.

## One-Step Enzymatic Acidolysis

This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol rich in oleic acid at the sn-2 position (e.g., triolein) with an excess of arachidonic acid.

Materials:

- Triolein (substrate)
- Arachidonic acid
- Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
- n-hexane (optional, for solvent-based system)
- Round-bottom flask
- Magnetic stirrer with heating
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine triolein and arachidonic acid in a molar ratio ranging from 1:2 to 1:12. For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.
- **Enzymatic Reaction:** Add the immobilized lipase, typically 5-10% by weight of the total substrates.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 60-75°C) with continuous stirring for a period of 4-24 hours.
- **Enzyme Removal:** After the reaction is complete, the immobilized enzyme is removed by filtration. The enzyme can be washed with hexane for potential reuse.

## Two-Step Chemoenzymatic Synthesis

This approach offers a more controlled synthesis by first producing the 2-oleoyl-glycerol intermediate.

#### Step 1: Synthesis of 2-Oleoyl-glycerol (2-Monoolein)

- **Ethanolysis:** A starting triacylglycerol (e.g., triolein) is subjected to ethanolysis using an sn-1,3 specific lipase in the presence of ethanol. This selectively removes the fatty acids at the sn-1 and sn-3 positions, yielding 2-monoolein.
- **Purification:** The resulting 2-monoolein is purified from the reaction mixture, often through crystallization or chromatography.

#### Step 2: Acylation with Arachidonic Acid

- **Reaction Setup:** The purified 2-oleoyl-glycerol is dissolved in an appropriate anhydrous solvent (e.g., chloroform) in a flame-dried, three-necked flask under an inert atmosphere.
- **Acylation:** Arachidonic acid, activated as an acyl chloride or anhydride, is added to the reaction mixture, often in the presence of a base like pyridine to neutralize the leaving group.
- **Reaction Monitoring and Work-up:** The reaction is monitored for completion (e.g., by thin-layer chromatography). Upon completion, the reaction is quenched, and the product is extracted and washed.
- **Final Purification:** The crude **1,3-Diarachidonoyl-2-oleoyl glycerol** is purified by crystallization or column chromatography.

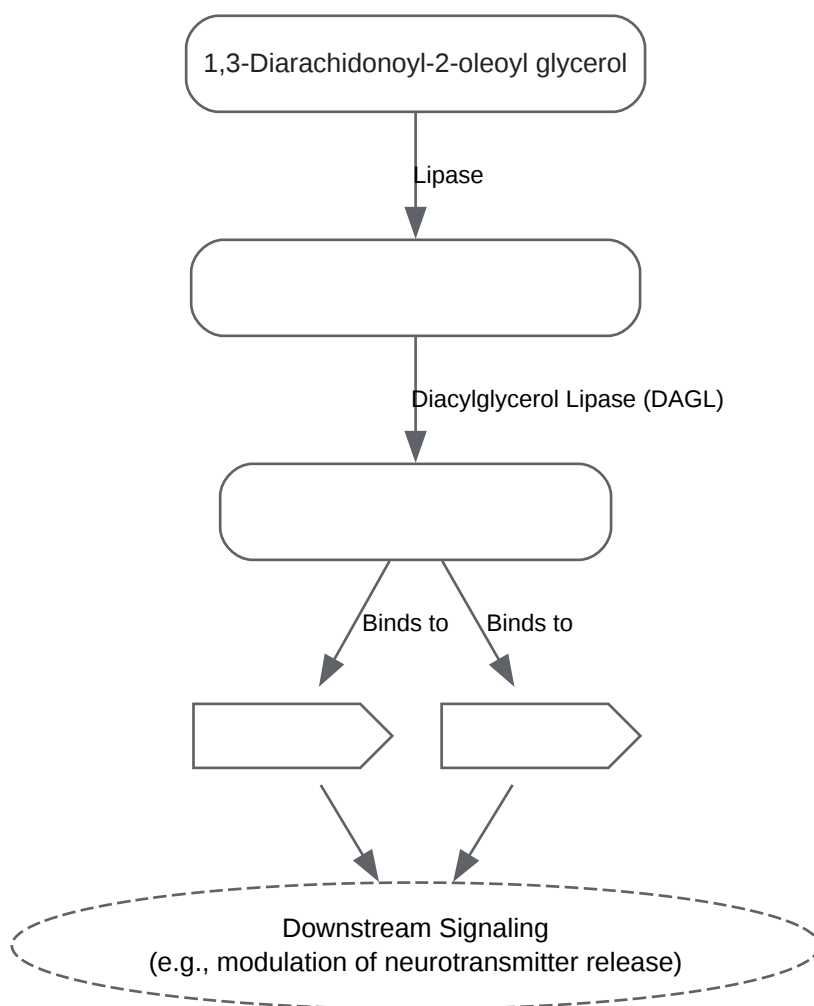
## Purification of the Final Product

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials and byproducts.

- **Molecular Distillation:** This technique is highly effective for removing excess free fatty acids from the crude product.
- **Column Chromatography:** Silica gel chromatography can be employed to separate the desired triacylglycerol from other lipid species.

- Crystallization: Recrystallization from a suitable solvent system can yield a highly purified crystalline product.

The following diagram illustrates a general workflow for the synthesis and purification of **1,3-Diarachidonoyl-2-oleoyl glycerol**.



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## References

- 1. caymanchem.com [caymanchem.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)